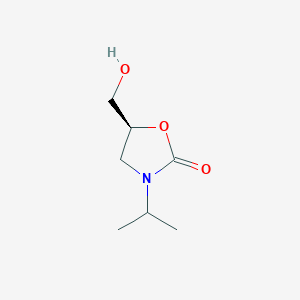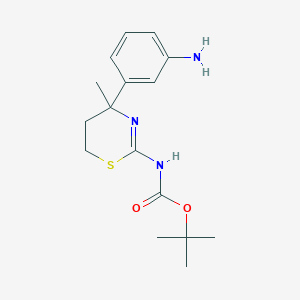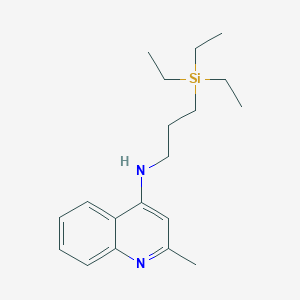
2-Methyl-N-(3-(triethylsilyl)propyl)quinolin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-N-(3-(triethylsilyl)propyl)quinolin-4-amine is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core with a methyl group at the 2-position and a triethylsilylpropyl group at the N-position, making it a unique and potentially valuable molecule for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N-(3-(triethylsilyl)propyl)quinolin-4-amine typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized using classical methods such as the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Methyl Group: The methyl group can be introduced at the 2-position of the quinoline ring through Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst like aluminum chloride.
N-Alkylation: The final step involves the N-alkylation of the quinoline derivative with 3-(triethylsilyl)propyl chloride in the presence of a base such as sodium hydride to yield the target compound
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
2-Methyl-N-(3-(triethylsilyl)propyl)quinolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced quinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Quinoline N-oxides
Reduction: Reduced quinoline derivatives
Substitution: N-substituted quinoline derivatives
科学研究应用
2-Methyl-N-(3-(triethylsilyl)propyl)quinolin-4-amine has several scientific research applications:
Medicinal Chemistry: Quinoline derivatives are known for their anticancer, antimalarial, and antimicrobial activities.
Biological Studies: The compound can be used in biological studies to investigate its effects on various cellular pathways and its potential as a therapeutic agent.
Chemical Research: It can serve as a building block for the synthesis of more complex molecules and for studying reaction mechanisms involving quinoline derivatives.
作用机制
The mechanism of action of 2-Methyl-N-(3-(triethylsilyl)propyl)quinolin-4-amine is not fully elucidated, but it is likely to involve interactions with cellular proteins and enzymes. Quinoline derivatives are known to target various molecular pathways, including the PI3K/AKT/mTOR pathway, which is involved in cell proliferation and survival . The compound may exert its effects by binding to specific proteins and modulating their activity.
相似化合物的比较
Similar Compounds
2-Chloro-8-methyl-N-(quinolin-5-yl)quinolin-4-amine: Known for its anticancer activity.
4-Aminoquinoline derivatives: Known for their antimalarial and antimicrobial activities.
Uniqueness
2-Methyl-N-(3-(triethylsilyl)propyl)quinolin-4-amine is unique due to the presence of the triethylsilylpropyl group, which may impart distinct physicochemical properties and biological activities compared to other quinoline derivatives.
属性
CAS 编号 |
62619-94-7 |
|---|---|
分子式 |
C19H30N2Si |
分子量 |
314.5 g/mol |
IUPAC 名称 |
2-methyl-N-(3-triethylsilylpropyl)quinolin-4-amine |
InChI |
InChI=1S/C19H30N2Si/c1-5-22(6-2,7-3)14-10-13-20-19-15-16(4)21-18-12-9-8-11-17(18)19/h8-9,11-12,15H,5-7,10,13-14H2,1-4H3,(H,20,21) |
InChI 键 |
HNECFPFIFSAYEH-UHFFFAOYSA-N |
规范 SMILES |
CC[Si](CC)(CC)CCCNC1=CC(=NC2=CC=CC=C21)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


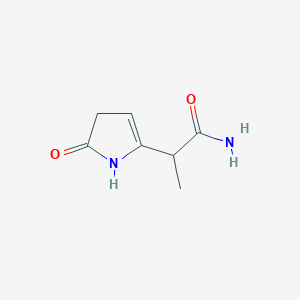
![(4,4,4',4',6,6'-Hexamethyl-2,2'-spirobi[chroman]-8,8'-diyl)bis(di-tert-butylphosphine)](/img/structure/B12875657.png)

![1-(1H-pyrrolo[3,2-c]pyridin-1-yl)ethanone](/img/structure/B12875668.png)
![5,6-dihydroisoxazolo[5,4-c]pyridine-3,7(2H,4H)-dione](/img/structure/B12875673.png)

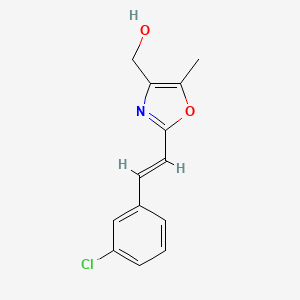
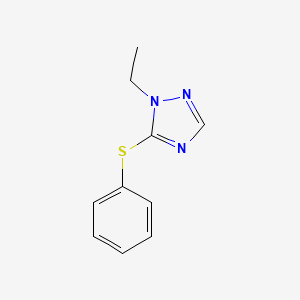
![2-(2-Formylbenzo[d]oxazol-4-yl)-2-hydroxyacetic acid](/img/structure/B12875694.png)

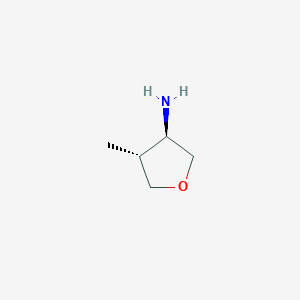
![3H-Benzofuro[2,3-c]pyrrole](/img/structure/B12875730.png)
